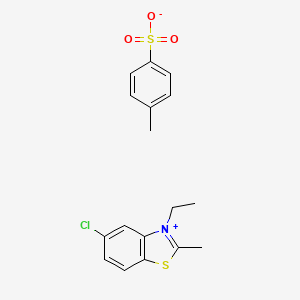
Isothiocyanate de tétradécyle
Vue d'ensemble
Description
Tetradecyl isothiocyanate is an organic compound with the molecular formula C15H29NS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Applications De Recherche Scientifique
Tetradecyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It exhibits antimicrobial and anticancer properties, making it useful in biological studies.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: It is used in the production of agrochemicals and as a reagent in chemical synthesis.
Mécanisme D'action
Target of Action
Isothiocyanates (ITCs), including Tetradecyl isothiocyanate, govern many intracellular targets . These targets include cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis . These targets play crucial roles in various cellular processes, including detoxification, inflammation, cell death, cell division, and cell movement .
Mode of Action
ITCs interact with their targets through a variety of distinct but interconnected signaling pathways . These interactions result in changes in the activity of the targets, leading to alterations in the cellular processes they regulate . For example, ITCs can inhibit the activity of CYP enzymes, which are involved in the metabolism of various substances, including potential carcinogens .
Biochemical Pathways
ITCs affect several biochemical pathways. They can inhibit carcinogenesis by modulating pathways involved in detoxification , inflammation , apoptosis , cell cycle regulation , and epigenetic regulation . Downstream effects of these pathway modulations include the prevention of DNA damage, suppression of cell proliferation, induction of cell death, and inhibition of tumor growth .
Pharmacokinetics
The pharmacokinetics of ITCs, including their Absorption, Distribution, Metabolism, and Excretion (ADME) It is known that itcs are metabolized by themercapturic acid pathway , which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation . These processes can impact the bioavailability of ITCs.
Result of Action
The molecular and cellular effects of ITCs’ action include the inhibition of carcinogenesis and the prevention of heart disease . These effects are thought to be due to the modulation of various cellular processes, including detoxification, inflammation, apoptosis, cell cycle regulation, and epigenetic regulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ITCs. For example, the pH and the presence of certain cofactors can affect the formation of ITCs from glucosinolates . Additionally, the genetic and environmental factors that lead to glucosinolate accumulation in plants can influence the delivery of ITCs upon consumption .
Analyse Biochimique
Biochemical Properties
Tetradecyl isothiocyanate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with glutathione, a tripeptide that plays a crucial role in cellular detoxification. Tetradecyl isothiocyanate forms conjugates with glutathione, which are then metabolized and excreted from the cell . Additionally, tetradecyl isothiocyanate can inhibit the activity of certain enzymes involved in carcinogenesis, such as cytochrome P450 enzymes, thereby reducing the activation of pro-carcinogens .
Cellular Effects
Tetradecyl isothiocyanate exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, tetradecyl isothiocyanate can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cell cycle regulation by causing cell cycle arrest at specific phases, thereby inhibiting cell proliferation . Furthermore, tetradecyl isothiocyanate can modulate oxidative stress and inflammation by regulating the expression of antioxidant and inflammatory genes .
Molecular Mechanism
The molecular mechanism of action of tetradecyl isothiocyanate involves several key processes. At the molecular level, tetradecyl isothiocyanate can bind to and modify cysteine residues in proteins, leading to changes in their activity and function . This modification can result in the inhibition of enzyme activity, such as the inhibition of cytochrome P450 enzymes, which are involved in the activation of pro-carcinogens . Additionally, tetradecyl isothiocyanate can activate the Nrf2 pathway, leading to the induction of phase II detoxification enzymes and antioxidant proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetradecyl isothiocyanate can change over time. The stability and degradation of tetradecyl isothiocyanate are important factors that influence its long-term effects on cellular function. Studies have shown that tetradecyl isothiocyanate is relatively stable under normal laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to tetradecyl isothiocyanate can result in sustained changes in gene expression and cellular metabolism, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of tetradecyl isothiocyanate vary with different dosages in animal models. At low doses, tetradecyl isothiocyanate has been shown to have chemopreventive effects, reducing the incidence of tumors in animal models of carcinogenesis . At high doses, tetradecyl isothiocyanate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing beneficial outcomes .
Metabolic Pathways
Tetradecyl isothiocyanate is involved in several metabolic pathways. One of the primary pathways is the mercapturic acid pathway, where tetradecyl isothiocyanate is conjugated with glutathione and subsequently metabolized to form mercapturic acid derivatives . This pathway involves several enzymes, including glutathione S-transferases, which facilitate the conjugation of tetradecyl isothiocyanate with glutathione . The metabolites are then excreted from the cell, reducing the intracellular concentration of tetradecyl isothiocyanate and its potential toxicity .
Transport and Distribution
The transport and distribution of tetradecyl isothiocyanate within cells and tissues are critical for its biological activity. Tetradecyl isothiocyanate can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, tetradecyl isothiocyanate can interact with various transporters and binding proteins, which influence its localization and accumulation within specific cellular compartments . The distribution of tetradecyl isothiocyanate within tissues can also affect its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of tetradecyl isothiocyanate is an important factor that influences its activity and function. Tetradecyl isothiocyanate can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of tetradecyl isothiocyanate to specific compartments can be mediated by targeting signals or post-translational modifications that direct it to these locations . The subcellular localization of tetradecyl isothiocyanate can affect its interactions with biomolecules and its overall biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetradecyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of tetradecylamine with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{C14H29NH2} + \text{CSCl2} \rightarrow \text{C14H29NCS} + 2\text{HCl} ]
Another method involves the use of carbon disulfide (CS2) and an amine in the presence of a base such as triethylamine. The reaction conditions are mild, and the process is efficient: [ \text{C14H29NH2} + \text{CS2} + \text{Et3N} \rightarrow \text{C14H29NCS} + \text{Et3NHCl} ]
Industrial Production Methods: Industrial production of tetradecyl isothiocyanate often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Tetradecyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions to form thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Ammonia (NH3) or primary amines under mild conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Tetradecylamine.
Substitution: Thiourea derivatives.
Comparaison Avec Des Composés Similaires
Tetradecyl isothiocyanate can be compared with other isothiocyanates such as:
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Phenethyl isothiocyanate
- Sulforaphane
Uniqueness: Tetradecyl isothiocyanate is unique due to its long alkyl chain, which imparts distinct lipophilicity and biological activity compared to other isothiocyanates.
Propriétés
IUPAC Name |
1-isothiocyanatotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17/h2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVOXLZEOLARED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185997 | |
| Record name | Tetradecyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3224-48-4 | |
| Record name | Tetradecyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003224484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione](/img/structure/B1345574.png)
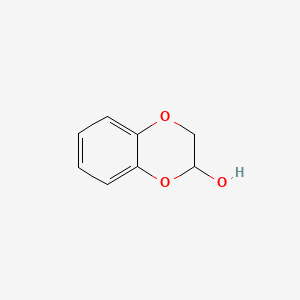
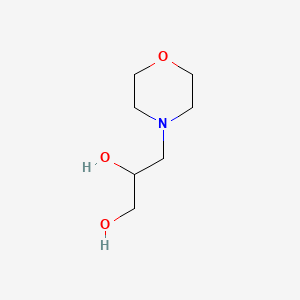
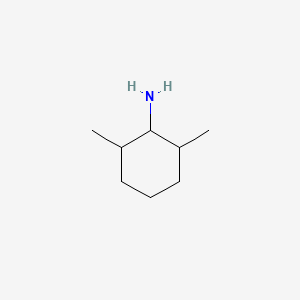
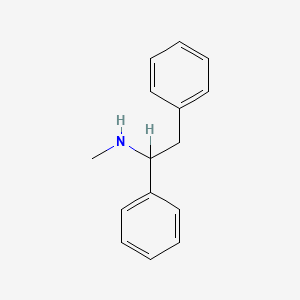

![pentacyclo[6.5.1.13,6.02,7.09,13]pentadeca-4,10-diene](/img/structure/B1345583.png)


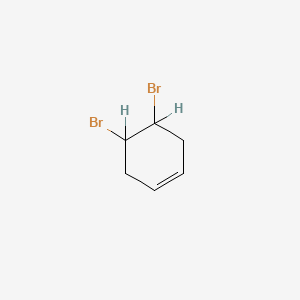
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester](/img/structure/B1345588.png)

